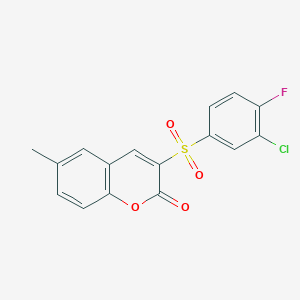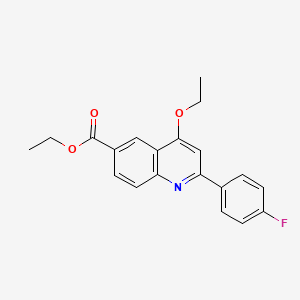
8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, also known as FFSQ, is a synthetic compound with a wide range of applications in scientific research. It is an organofluorine compound that has been widely used in laboratory experiments due to its unique properties and versatile reactivity. FFSQ has been used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology.
科学研究应用
8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has been widely used in scientific research due to its unique properties and versatile reactivity. This compound has been used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a building block for the synthesis of various fluorinated compounds. In biochemistry, this compound has been used to study the effects of fluorinated compounds on proteins, enzymes, and other biological molecules. In pharmacology, this compound has been used to study the effects of fluorinated compounds on drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of 8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed that this compound works by binding to specific proteins and enzymes in the body, which then alters their activity. It is also believed that this compound may act as an inhibitor of certain enzymes, which can lead to changes in the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can bind to specific proteins and enzymes in the body, which can lead to changes in the metabolism of drugs and other molecules. Additionally, this compound has been shown to inhibit certain enzymes, which can lead to changes in the metabolism of drugs and other molecules.
实验室实验的优点和局限性
8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in organic synthesis. Additionally, this compound is a relatively stable compound, which makes it suitable for use in long-term experiments. However, this compound is also a highly toxic compound, which can be dangerous if not handled properly.
未来方向
The potential future directions for 8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one are numerous. This compound could be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, this compound could be used to develop new compounds or drugs with improved properties. This compound could also be used to study the effects of fluorinated compounds on proteins, enzymes, and other biological molecules. Finally, this compound could be used to study the effects of fluorinated compounds on drug metabolism and pharmacokinetics.
合成方法
8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can be synthesized through a process known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base, and a halide source such as potassium bromide. This compound is synthesized by reacting the bromide source with a palladium catalyst, followed by the addition of a base to form a palladium-bromide complex. This complex then reacts with a fluorinated aromatic compound, such as 4-fluorobenzenesulfonyl chloride, to form this compound. The reaction is typically conducted in a polar solvent, such as acetonitrile, and can be completed in a matter of hours.
属性
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)sulfonyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3S/c16-9-4-6-10(7-5-9)22(20,21)13-8-18-14-11(15(13)19)2-1-3-12(14)17/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKVSMKEKLDIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6515477.png)

![ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515497.png)
![ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515498.png)
![ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B6515505.png)
![ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515514.png)
![6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B6515525.png)
![5-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6515536.png)
![3-(3-methylphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515550.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515558.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515566.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515572.png)